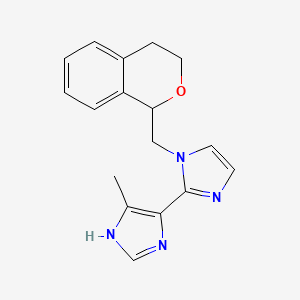![molecular formula C20H25F2N3 B5318202 5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5318202.png)
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Mécanisme D'action
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine is selectively taken up by dopaminergic neurons and is converted to MPP+ by the enzyme MAO-B. MPP+ is a potent inhibitor of mitochondrial complex I, leading to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms in animals.
Biochemical and Physiological Effects:
This compound-induced Parkinsonism in animals has been used to study the biochemical and physiological effects of Parkinson's disease. This compound-induced Parkinsonism is characterized by the degeneration of dopaminergic neurons, the accumulation of alpha-synuclein, and the formation of Lewy bodies. This compound-induced Parkinsonism has also been used to study the effects of various drugs and treatments on Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been widely used in scientific research. This compound-induced Parkinsonism is relatively easy to induce and is reproducible. However, this compound-induced Parkinsonism has some limitations. This compound-induced Parkinsonism is an acute model of Parkinson's disease and does not replicate the progressive nature of the disease. This compound-induced Parkinsonism also does not replicate the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on 5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine. One direction is to develop more chronic models of Parkinson's disease that replicate the progressive nature of the disease. Another direction is to study the effects of various drugs and treatments on this compound-induced Parkinsonism. Finally, there is a need to better understand the mechanisms underlying this compound-induced Parkinsonism and how they relate to the development of Parkinson's disease in humans.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research to create animal models of Parkinson's disease. This compound-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been used to study the biochemical and physiological effects of Parkinson's disease. This compound-induced Parkinsonism has some limitations, but there are several future directions for research on this compound. Overall, this compound is an important tool for studying Parkinson's disease and developing new treatments for the disease.
Méthodes De Synthèse
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine can be synthesized using a multi-step process that involves the reaction of 2-ethylpyrimidine with 2,6-difluorobenzyl chloride followed by the reaction with 3-(piperidin-1-yl)propan-1-amine. The final product is obtained after purification using column chromatography. The purity of the compound can be confirmed using NMR and mass spectrometry.
Applications De Recherche Scientifique
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine has been widely used in scientific research to create animal models of Parkinson's disease. This compound is selectively taken up by dopaminergic neurons and is converted to MPP+ by the enzyme MAO-B. MPP+ is a potent inhibitor of mitochondrial complex I, leading to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms in animals.
Propriétés
IUPAC Name |
5-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-2-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3/c1-2-20-23-11-16(12-24-20)14-25-10-4-5-15(13-25)8-9-17-18(21)6-3-7-19(17)22/h3,6-7,11-12,15H,2,4-5,8-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCCQCYKZUDUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCCC(C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)

![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![1-(2-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B5318175.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)
![ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate](/img/structure/B5318191.png)
![3-(allylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5318195.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5318221.png)
![3,5-dihydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5318224.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5318225.png)